molecular formula C16H22OSe B14463908 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- CAS No. 70188-06-6

2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)-

Cat. No.: B14463908
CAS No.: 70188-06-6
M. Wt: 309.3 g/mol
InChI Key: NUTNBJRMHUZUCW-UHFFFAOYSA-N
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Description

2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- is a complex organic compound with a unique structure that includes a pyran ring, an ethenyl group, and a phenylseleno group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- typically involves the reaction of 2,6-dimethyl-octadien-6,7-ol with silver nitrate (AgNO3) in the presence of acetone and water. The reaction is carried out at a temperature of 60°C for approximately 20 hours, yielding the desired product with a yield of about 53% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylseleno group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group plays a crucial role in its bioactivity, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of significant interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenylseleno group in 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- distinguishes it from other similar compounds. This group imparts unique chemical properties and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

70188-06-6

Molecular Formula

C16H22OSe

Molecular Weight

309.3 g/mol

IUPAC Name

6-ethenyl-2,2,6-trimethyl-3-phenylselanyloxane

InChI

InChI=1S/C16H22OSe/c1-5-16(4)12-11-14(15(2,3)17-16)18-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3

InChI Key

NUTNBJRMHUZUCW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC(O1)(C)C=C)[Se]C2=CC=CC=C2)C

Origin of Product

United States

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